3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester
Overview
Description
3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a propionic acid methyl ester moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(2-fluoro-4-hydroxyphenyl)-1,2,3-thia- and -selenadiazoles, have been synthesized for their potential biological activity .
Mode of Action
Similar compounds have been synthesized with the expectation that they can be delivered to target organs by means of transportation ducts of hydrocarbons and their derivatives existing in living organisms .
Biochemical Pathways
Similar compounds have shown potential inhibitory activity in relation to glycerophosphotransferase, work on penetrability of cell membranes, act as antagonists of anaphylotoxin receptors, and also show antineoblastic action .
Pharmacokinetics
One of the challenges with similar compounds is their moderate bioavailability .
Result of Action
Similar compounds have shown potential for revealing nootropic and vasoprotector activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester typically involves the esterification of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid. One common method is the reaction of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-4-oxo-phenyl)-propionic acid methyl ester.
Reduction: Formation of 3-(2-Fluoro-4-hydroxy-phenyl)-propanol.
Substitution: Formation of 3-(2-Amino-4-hydroxy-phenyl)-propionic acid methyl ester or 3-(2-Mercapto-4-hydroxy-phenyl)-propionic acid methyl ester.
Scientific Research Applications
3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid
- 3-(2-Chloro-4-hydroxy-phenyl)-propionic acid methyl ester
- 3-(2-Bromo-4-hydroxy-phenyl)-propionic acid methyl ester
Uniqueness
3-(2-Fluoro-4-hydroxy-phenyl)-propionic acid methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6,12H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPCDCVSDNIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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